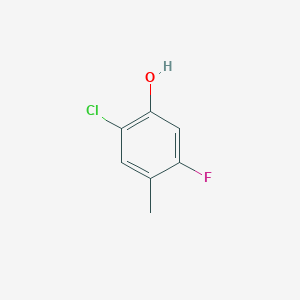

2-Chloro-5-fluoro-4-methylphenol

Description

Significance of Substituted Phenols in Contemporary Organic Chemistry and Synthesis

Substituted phenols are fundamental building blocks in modern organic chemistry, valued for their versatile reactivity. wisdomlib.org The hydroxyl group attached to the aromatic ring activates it towards electrophilic aromatic substitution, making phenols more reactive than benzene (B151609) itself. fiveable.mebritannica.com This enhanced reactivity allows for a wide array of chemical transformations, including nitration, halogenation, and Friedel-Crafts reactions, which are crucial for constructing more complex organic molecules. numberanalytics.com

Phenols and their derivatives are key starting materials in the synthesis of a vast range of compounds, from pharmaceuticals and agrochemicals to polymers. numberanalytics.com For instance, they are used to create plastics, explosives like picric acid, and drugs such as aspirin. britannica.com The Kolbe-Schmitt reaction, which carboxylates phenols, is a widely used method for producing salicylic (B10762653) acid derivatives, important in the pharmaceutical industry. fiveable.me Furthermore, substituted phenols are precursors for benzopyran derivatives and can be polymerized to form materials for applications like sanitary linings for food containers. wisdomlib.orggoogle.com Their ability to undergo oxidation to form quinones is also significant, playing a role in biological processes like cellular respiration. fiveable.me The development of methods for the direct, site-selective functionalization of phenolic substrates continues to be an area of great importance. acs.org

Overview of Halogenated Phenols in Fundamental Chemical Research

Halogenated phenols are a specific class of substituted phenols that have garnered considerable attention in chemical research due to the unique properties imparted by the halogen substituents. The presence of halogens (fluorine, chlorine, bromine, iodine) on the phenol (B47542) ring significantly influences the compound's acidity, reactivity, and potential applications. numberanalytics.com Electron-withdrawing substituents like chlorine increase the acidity of the phenol. numberanalytics.com

These compounds serve as valuable intermediates in the synthesis of more complex molecules, including phenoxyacetic acids which can possess insecticidal, herbicidal, and fungicidal properties. google.com In environmental chemistry, the formation and behavior of halogenated phenols are studied, as they can be generated, for example, by the treatment of water with chlorine dioxide. osti.gov Research using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to investigate the interactions of halogenated phenols, such as 2,4-dichlorophenol (B122985) and 2,4,6-trichlorophenol, with other substances like humic acid. nih.gov These studies reveal that the hydrophobicity conferred by chlorine atoms is a strong driver for these interactions. nih.gov Furthermore, quantitative structure-toxicity relationship studies on halogenated phenols are conducted to understand their potential biological effects. nih.gov

Structural and Substituent Context of 2-Chloro-5-fluoro-4-methylphenol within Halogenated Methylphenols

The compound this compound has a specific substitution pattern on the phenol ring that dictates its chemical properties. It is a derivative of 4-methylphenol (p-cresol), with a chlorine atom at position 2 and a fluorine atom at position 5.

The electronic effects of these substituents are crucial. The methyl group (-CH3) is an electron-donating group, which tends to increase electron density on the ring. numberanalytics.com In contrast, both chlorine (-Cl) and fluorine (-F) are halogens and act as electron-withdrawing groups through induction, while also being weak deactivators in electrophilic aromatic substitution. numberanalytics.com The interplay of the activating methyl group and the deactivating, ortho-para directing halogen substituents creates a unique electronic environment on the aromatic ring.

The precise positioning of these groups influences the molecule's reactivity and potential for intermolecular interactions. The chlorine atom is ortho to the hydroxyl group, the methyl group is para, and the fluorine atom is meta. This arrangement can be compared with other halogenated methylphenols to understand the specific contribution of each substituent.

Table 1: Comparison of Related Halogenated Methylphenols

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

|---|---|---|---|---|

| This compound | 1803588-57-9 | C₇H₆ClFO | 160.57 | Chloro and hydroxyl groups are ortho; methyl and hydroxyl are para; fluoro and hydroxyl are meta. biosynth.com |

| 2-Fluoro-4-methylphenol | 452-81-3 | C₇H₇FO | 126.13 | Fluoro group is ortho to the hydroxyl group. sigmaaldrich.comscbt.com |

| 4-Fluoro-2-methylphenol | 452-72-2 | C₇H₇FO | 126.13 | Fluoro group is para to the hydroxyl group. ossila.com |

| 2-Chloro-4-methylphenol (B1207291) | 6640-27-3 | C₇H₇ClO | 142.58 | Chloro group is ortho to the hydroxyl group. sigmaaldrich.com |

This table is generated based on the provided search results. All data should be verified with the primary sources.

Academic Research Gaps and Motivations for In-depth Study of this compound

While there is a body of research on halogenated phenols generally, and some on specific isomers of chloromethylphenols and fluoromethylphenols, a notable gap exists in the academic literature concerning this compound specifically. Much of the available information is limited to its listing in chemical supplier catalogs and databases. biosynth.comlab-chemicals.comuni.lu

The motivation for a more in-depth study of this particular compound is multifaceted. Halogenated phenols and their derivatives are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals. google.comossila.comgoogle.com The unique combination of chloro, fluoro, and methyl substituents on the phenol ring of this compound could impart novel biological activities or serve as a key building block for complex target molecules. For example, a related compound, 2-Chloro-5-fluoro-4-methylphenylacetic acid, has been synthesized, suggesting the potential utility of the this compound core structure in creating new chemical entities. nih.gov

Furthermore, theoretical and spectroscopic studies, such as those conducted on the related 2-chloro-5-fluoro phenol, could provide valuable insights into the molecular structure, vibrational frequencies, and non-covalent interactions of this compound. researchgate.net Understanding these fundamental properties is essential for predicting its reactivity and potential applications. The lack of detailed experimental and theoretical data for this compound presents a clear opportunity for future research to fill this knowledge void and potentially uncover a compound with significant utility in various fields of chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoro-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLIMOXKGUPYET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Regiochemical Control for 2 Chloro 5 Fluoro 4 Methylphenol and Its Analogs

Historical and Current Approaches to Regioselective Substituted Phenol (B47542) Synthesis

The synthesis of phenols and their derivatives has evolved significantly over the years. Traditional methods often relied on harsh conditions and offered limited control over the final arrangement of substituents. nih.gov These included nucleophilic aromatic substitution of aryl halides and the hydrolysis of diazonium salts. nih.govlibretexts.org Modern synthetic chemistry has seen a surge in the development of more refined techniques, particularly focusing on the direct C-H functionalization of the phenol ring, which provides an efficient pathway to increase molecular complexity. nih.gov These advanced methods aim to overcome the inherent challenges of regioselectivity that plagued earlier synthetic efforts. oregonstate.edunih.gov

Electrophilic aromatic substitution is a cornerstone of phenol chemistry. The hydroxyl (-OH) group is a powerful activating, ortho-, para-directing substituent, making the aromatic ring highly susceptible to attack by electrophiles. byjus.combritannica.comchemistrysteps.comucalgary.ca This high reactivity means that reactions like halogenation, nitration, and sulfonation can often proceed under milder conditions than those required for benzene (B151609) itself. chemistrysteps.comucalgary.ca

However, the strong activating nature of the hydroxyl group can also be a drawback, often leading to polysubstitution, which can be difficult to control. ucalgary.calibretexts.org The regioselectivity between the ortho and para positions is influenced by steric hindrance at the ortho position and statistical factors, as there are two ortho positions to one para position. chemistrysteps.com In many cases, substitution occurs preferentially at the para position unless it is already occupied, in which case ortho substitution becomes dominant. ucalgary.ca The reactivity of the phenol ring is further enhanced in its deprotonated form, the phenoxide ion, which is even more strongly activating. byjus.comstackexchange.com

Beyond direct substitution, cycloaddition and rearrangement reactions offer powerful alternative strategies for constructing substituted phenols with a high degree of regiochemical control. oregonstate.edunih.govresearchgate.net Cycloaddition cascades, particularly those involving the Diels-Alder reaction, can be employed to build the phenolic ring with predefined substitution patterns. oregonstate.edunih.govresearchgate.net A notable example involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes, which proceeds through a Diels-Alder/elimination/retro-Diels-Alder sequence to yield highly substituted phenols with complete regiochemical control. oregonstate.eduresearchgate.net

Rearrangement reactions also provide elegant pathways to substituted phenols. Key examples include:

The Claisen Rearrangement : An allyl phenyl ether, upon heating, undergoes a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement to form an ortho-allylated phenol. byjus.com This reaction is a reliable method for introducing substituents specifically at the ortho position.

The Dienone-Phenol Rearrangement : This acid-catalyzed reaction involves the transformation of a 4,4-disubstituted cyclohexadienone into a stable 3,4-disubstituted phenol. wikipedia.org The migration of one of the substituents allows for the formation of phenols that might be difficult to access through direct substitution. wikipedia.org

Fries Rearrangement : This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. libretexts.org

Bamberger Rearrangement : N-phenylhydroxylamines can be rearranged to form aminophenols in the presence of aqueous acid. libretexts.org

Targeted Synthesis of 2-Chloro-5-fluoro-4-methylphenol

The specific synthesis of this compound (C7H6ClFO) is not widely documented, indicating that it is likely a specialized compound. uni.lu However, a logical synthetic pathway can be devised based on established methodologies for the regioselective functionalization of phenols. A plausible starting material would be 4-methylphenol (p-cresol), which already contains the methyl group in the desired position. The challenge then lies in the controlled, sequential introduction of the chlorine and fluorine atoms at the C2 and C5 positions, respectively.

A potential synthetic route could start with the regioselective chlorination of 4-methylphenol to produce 2-chloro-4-methylphenol (B1207291). Following this, a subsequent fluorination step would be required to introduce the fluorine atom at the C5 position. The order of these halogenation steps is crucial and would need to be optimized to manage the directing effects of the existing substituents at each stage.

Achieving regioselective halogenation of a phenol that is already substituted presents a significant synthetic challenge. The directing effects of the hydroxyl, methyl, and the first-introduced halogen group must all be considered to control the position of the second halogen.

Controlled Chlorination: The direct chlorination of phenols often yields a mixture of ortho and para isomers. rsc.org For the synthesis of 2-chloro-4-methylphenol from 4-methylphenol, the para position is blocked, directing the incoming electrophile to the ortho positions (C2 and C6). A process for the selective synthesis of 2-chloro-4-methylphenol involves reacting 4-methylphenol with a chlorinating agent like sulfuryl chloride in the presence of a catalyst system composed of a Lewis acid (e.g., AlCl₃ or FeCl₃) and a diaryl sulphide. google.com This method has been shown to produce the desired isomer with high selectivity. google.com Other methods for controlling chlorination regioselectivity include the use of bulky amine catalysts or specific thiourea-based organocatalysts that can favor either ortho or para substitution. rsc.orgscientificupdate.com

Controlled Fluorination: Introducing a fluorine atom onto a phenolic ring is often more complex than chlorination. Direct fluorination with elemental fluorine is highly reactive and difficult to control. More sophisticated methods are required:

Deoxyfluorination: Reagents like PhenoFluor™ can convert a hydroxyl group directly into a fluorine atom (ipso-substitution). sigmaaldrich.com This would not be directly applicable to the synthesis of this compound from a phenol precursor without a more complex, multi-step strategy involving the creation of a dihydroxy intermediate. A two-step process involving the conversion of the phenol to an aryl fluorosulfonate followed by reaction with a fluoride (B91410) source like tetramethylammonium (B1211777) fluoride (NMe₄F) also achieves deoxyfluorination. acs.org

Electrophilic Fluorination: Reagents such as Selectfluor® can be used for electrophilic fluorination, but controlling the regioselectivity on an electron-rich, multi-substituted phenol can be challenging.

Catalytic Dearomatization-Fluorination: A modern approach involves the I(I)/I(III) catalysis-based dearomatization of a phenol to form a fluorinated cyclohexadienone intermediate, which can then be rearomatized. rsc.orgrsc.orgnih.gov This method offers high para-selectivity, guiding the fluoride to the C4 position. rsc.orgrsc.orgnih.gov For the synthesis of this compound, a substrate would need to be designed where the C5 position is electronically favored for fluorination.

While the target molecule already contains a methyl group, understanding methylation is crucial for synthesizing its analogs. The methylation of phenols, typically using methanol (B129727) in the vapor phase over a solid acid catalyst, is a key industrial process. google.comunimi.it The primary challenge is controlling regioselectivity.

Ortho-selectivity: The ortho positions are generally the most reactive sites for methylation due to interaction between the alkylating agent and the phenolic oxygen. google.comunimi.it Catalysts such as magnesium oxide at high temperatures (475-600°C) can favor ortho-methylation. google.com

Para-selectivity: Achieving high para-selectivity is more difficult.

Catalyst Influence: The choice of catalyst, such as different types of zeolites (e.g., H-Y, H-ZSM5), and process parameters like temperature and feed ratios can be tuned to favor the formation of specific isomers like o-cresol (B1677501) or the O-methylated product, anisole. unimi.itgoogle.com

Stereoselectivity is not a factor in the methylation of the aromatic ring itself, but it is a critical consideration in more complex scenarios, such as the enzymatic coupling of phenol units where axial chirality can arise. rsc.org

Catalysis is indispensable for achieving high yields and, most importantly, regioselectivity in the functionalization of phenols. nih.gov The development of sophisticated catalytic systems has been a driving force in modern synthetic chemistry.

| Catalyst Type | Application in Phenol Functionalization | Example |

| Lewis Acids | Promote electrophilic substitution, such as chlorination and Friedel-Crafts alkylation. | AlCl₃, FeCl₃ are used with sulfuryl chloride for the selective ortho-chlorination of p-cresol. google.com |

| Transition Metals | Mediate a wide range of C-H functionalization and cross-coupling reactions. | Palladium acetate (B1210297) (Pd(OAc)₂) can catalyze auxiliary-directed C-H chlorination. rsc.org Ruthenium catalysts, combined with photoredox catalysis, enable ortho-olefination. nih.gov |

| Organocatalysts | Offer metal-free alternatives for regioselective transformations. | Thiourea-based catalysts can direct the regioselectivity of phenol chlorination to either the ortho or para position. scientificupdate.comacs.org Electrostatically tuned phenols (ETPs) can act as efficient organocatalysts for transfer hydrogenation reactions. rsc.org |

| Enzymes | Provide high regio- and stereoselectivity in complex transformations, such as oxidative phenol coupling. | Laccases and cytochrome P450 enzymes can catalyze selective intermolecular phenol coupling. rsc.org |

| Solid-State Catalysts | Used in industrial-scale vapor-phase reactions, such as methylation. | Zeolites and metal oxides (e.g., MgO) are used to control the regioselectivity of phenol methylation with methanol. google.comunimi.it |

These catalytic systems operate through diverse mechanisms, including directing group strategies, modulating the electronic properties of reactants, and facilitating bond-forming steps under mild conditions, all of which are essential for the efficient and controlled synthesis of complex molecules like this compound. nih.govrsc.org

Derivatization Chemistry of this compound

The chemical behavior of this compound is governed by the electronic and steric effects of its substituents. The hydroxyl group is a strongly activating, ortho-, para-director, while the chlorine and fluorine atoms are deactivating yet ortho-, para-directing. The methyl group is a weakly activating, ortho-, para-director. This combination of functional groups allows for a variety of chemical transformations, although the specific outcomes are highly dependent on reaction conditions.

Chemical Transformations and Reaction Pathways of Substituted Phenols

The reactivity of substituted phenols like this compound can be understood through general reaction pathways common to this class of compounds. These include electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the phenolic hydroxyl group.

Electrophilic Aromatic Substitution: Phenols are highly susceptible to electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group, which stabilizes the intermediate arenium ion. chemicalbook.com Common electrophilic substitution reactions for phenols include:

Halogenation: Phenols react readily with halogens even without a Lewis acid catalyst. chemicalbook.com For instance, the chlorination of 4-methylphenol is a known process to produce 2-chloro-4-methylphenol. google.com The regioselectivity is influenced by the solvent and the presence of catalysts.

Nitration: Treatment of phenols with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. chemicalbook.com The use of concentrated nitric acid can lead to the formation of polysubstituted products like picric acid. chemicalbook.com

Friedel-Crafts Alkylation and Acylation: While Friedel-Crafts alkylation of phenols can be complex due to the potential for O-alkylation and the Lewis acid catalyst complexing with the hydroxyl group, acylation is a viable pathway for introducing acyl groups to the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr): While less common than electrophilic substitution, SNAr can occur on aryl halides, particularly when the ring is activated by electron-withdrawing groups. google.comgoogle.com In the context of this compound, the fluorine atom could potentially act as a leaving group in the presence of a strong nucleophile, a reaction pathway observed in polyfluorobenzenes. lab-chemicals.com The rate of nucleophilic attack is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex intermediate. google.com

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo various transformations, including:

O-Alkylation (Williamson Ether Synthesis): The reaction of the corresponding phenoxide with an alkyl halide is a common method to form aryl ethers. The formation of the phenoxide is typically achieved using a base.

Esterification: Phenols can be converted to esters through reaction with acyl chlorides or acid anhydrides.

The table below summarizes general reaction pathways for substituted phenols, which are applicable to this compound.

| Reaction Type | Reagents and Conditions | General Product |

| Halogenation | Halogen (e.g., Cl₂, Br₂) in a suitable solvent | Halogenated phenol |

| Nitration | Dilute or concentrated nitric acid | Nitrophenol |

| O-Alkylation | Alkyl halide, Base (e.g., NaOH, K₂CO₃) | Alkyl aryl ether |

| Esterification | Acyl halide or anhydride, Base (e.g., pyridine) | Phenyl ester |

| Nucleophilic Aromatic Substitution | Strong nucleophile, Electron-withdrawing groups on the ring | Substituted phenol |

Synthesis of Complex Organic Molecules Utilizing this compound as a Precursor

While specific documented syntheses starting directly from this compound are not widely available in the reviewed literature, the derivatization of closely related substituted phenols highlights its potential as a valuable building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. For instance, chlorinated phenols are known intermediates in the production of herbicides and active pharmaceutical ingredients. google.comgoogle.comnih.gov

The synthesis of phenoxyacetic acids, a class of compounds with herbicidal properties, often starts from a substituted phenol. For example, 2-methyl-4-chlorophenoxyacetic acid (MCPA) is prepared by the catalytic chlorination of 2-methylphenoxyacetic acid. wikipedia.org By analogy, this compound could be a precursor for the corresponding phenoxyacetic acid derivative. The commercial availability of compounds like 2-(2-Chloro-5-fluorophenoxy)acetic acid further suggests this synthetic utility.

Furthermore, substituted phenols are key intermediates in the synthesis of various pharmaceutical agents. The synthesis of (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone, for example, involves multiple steps starting from o-chlorobenzoic acid, demonstrating the multi-step synthetic routes in which complex phenols or their precursors are utilized. google.com

The following table presents examples of complex molecules synthesized from precursors structurally similar to this compound, illustrating its potential synthetic applications.

| Starting Material (Analog) | Reagents/Reaction Type | Product | Application Area |

| 4-Fluorophenol (B42351) | Chlorination | 2-Chloro-4-fluorophenol | Intermediate for pharmaceuticals and agrochemicals google.com |

| 4-(Trifluoromethyl)phenol | Halogenation | 2-Chloro-4-(trifluoromethyl)phenol | Intermediate for herbicides google.com |

| o-Methylphenoxyacetic acid | Catalytic Chlorination | 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | Herbicide wikipedia.org |

| 2-Chloro-4-fluoro-5-nitrophenol | Reaction with haloacetic acid ester followed by reduction | 5-Amino-2-chloro-4-fluorophenoxyacetic acid ester | Potential pharmaceutical/agrochemical intermediate |

Mechanistic Elucidation and Kinetic Studies of Derivatization Reactions

Detailed mechanistic and kinetic studies specifically for the derivatization of this compound are not extensively reported. However, insights can be drawn from studies on analogous systems.

Mechanism of O-Alkylation: The alkylation of phenols can proceed through two competitive pathways: O-alkylation and C-alkylation. Density functional theory (DFT) studies on phenol alkylation have shown that O-alkylation is typically under kinetic control, while C-alkylation is thermodynamically controlled. researchgate.netnih.gov The reaction often proceeds via a neutral pathway involving the formation of an ester intermediate, followed by either direct O-alkylation or rearrangement to C-alkylated products. nih.gov The presence of a cation-exchange resin catalyst, for example, can facilitate the reaction, and protonation of the resulting phenolic ether can lower the transition barriers for intramolecular alkyl group migration. nih.gov

Kinetics of Electrophilic Substitution: The rate of electrophilic aromatic substitution on phenols is influenced by the nature and position of the substituents. For instance, in the chlorination of 4-methylphenol, the use of a catalyst system comprising a Lewis acid and a diaryl sulphide has been shown to achieve high selectivity for the formation of 2-chloro-4-methylphenol. google.com The reaction can be carried out at temperatures ranging from 0°C to 100°C with controlled molar ratios of the chlorinating agent to the phenol. google.com

The table below provides a conceptual overview of the factors influencing the kinetics of derivatization reactions of substituted phenols, which would apply to this compound.

| Reaction Type | Key Influencing Factors | Mechanistic Notes |

| Electrophilic Aromatic Substitution | Nature and concentration of the electrophile, solvent polarity, temperature, presence and type of catalyst. | Proceeds via a resonance-stabilized carbocation intermediate (arenium ion). The substituents on the ring affect the stability of this intermediate and thus the reaction rate. |

| Nucleophilic Aromatic Substitution | Nucleophile strength and concentration, nature of the leaving group, presence of electron-withdrawing groups, solvent. | Involves the formation of a Meisenheimer complex. The rate-determining step is typically the attack of the nucleophile. |

| O-Alkylation | Base strength, solvent, nature of the alkylating agent, temperature. | Competes with C-alkylation. The reaction pathway (kinetic vs. thermodynamic control) can be influenced by the reaction conditions. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 5 Fluoro 4 Methylphenol

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Conformational Analysis

Interpretation of Characteristic Vibrational Modes and Band Assignments

The vibrational spectrum of 2-Chloro-5-fluoro-4-methylphenol can be interpreted by considering the characteristic frequencies of its constituent functional groups: the hydroxyl (-OH) group, the aromatic ring, the methyl (-CH3) group, and the carbon-halogen (C-Cl and C-F) bonds.

Hydroxyl Group Vibrations: The O-H stretching vibration is typically observed as a broad band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹, with its position and shape being highly sensitive to hydrogen bonding. The in-plane O-H bending and C-O stretching vibrations are expected in the ranges of 1300-1400 cm⁻¹ and 1200-1300 cm⁻¹, respectively.

Aromatic Ring Vibrations: The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring typically produce a series of bands in the 1400-1600 cm⁻¹ region. The pattern of these bands can be indicative of the substitution on the ring. In-plane and out-of-plane C-H bending vibrations are expected at lower frequencies.

Methyl Group Vibrations: The methyl group will exhibit characteristic symmetric and asymmetric C-H stretching vibrations around 2870 cm⁻¹ and 2960 cm⁻¹, respectively. The corresponding bending vibrations are expected near 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

Carbon-Halogen Vibrations: The C-F stretching vibration is typically strong in the IR spectrum and is expected in the 1250-1000 cm⁻¹ region. The C-Cl stretching vibration is found at lower wavenumbers, generally in the 800-600 cm⁻¹ range.

A predicted assignment of the major vibrational modes for this compound is presented in the table below, based on established group frequencies and data from similar molecules.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| O-H Stretch | 3600 - 3200 (Broad) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Asymmetric Stretch | ~ 2960 |

| Methyl C-H Symmetric Stretch | ~ 2870 |

| Aromatic C=C Stretch | 1600 - 1400 |

| Methyl C-H Asymmetric Bend | ~ 1450 |

| Methyl C-H Symmetric Bend | ~ 1375 |

| In-plane O-H Bend | 1400 - 1300 |

| C-O Stretch | 1300 - 1200 |

| C-F Stretch | 1250 - 1000 |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 |

| C-Cl Stretch | 800 - 600 |

Comparative Analysis of Experimental and Theoretically Predicted Spectra

The addition of the methyl group is expected to introduce new vibrational modes, specifically the C-H stretching and bending vibrations of the methyl group as detailed in the table above. Furthermore, the substitution pattern will influence the positions and intensities of the aromatic ring vibrations. Theoretical calculations, often performed using Density Functional Theory (DFT) methods, are instrumental in predicting vibrational spectra and can aid in the assignment of experimental bands. For instance, a combined experimental and theoretical study on 2-chloro-5-fluorophenol (B1586221) utilized DFT calculations to achieve a close coherence between the calculated and observed vibrational frequencies. researchgate.netresearchgate.net A similar theoretical approach for this compound would be expected to yield a reliable predicted spectrum that could be used for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with 2D NMR techniques, allows for an unambiguous assignment of the structure of this compound.

Proton (¹H) and Carbon (¹³C) NMR Analysis and Chemical Shift Correlation

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the hydroxyl proton, the aromatic protons, and the methyl protons.

Hydroxyl Proton (-OH): A broad singlet, typically in the range of 5-8 ppm, which can vary with concentration and solvent.

Aromatic Protons: Two signals are expected for the two aromatic protons. Their chemical shifts will be influenced by the electronic effects of the hydroxyl, chloro, fluoro, and methyl substituents. The proton at C6 will likely be a doublet due to coupling with the fluorine atom, and the proton at C3 will also appear as a doublet.

Methyl Protons (-CH₃): A singlet is expected for the three equivalent methyl protons, likely in the region of 2.0-2.5 ppm.

¹³C NMR: The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly dependent on the local electronic environment.

Aromatic Carbons: The chemical shifts of the six aromatic carbons will be spread over a range, typically from 110 to 160 ppm. The carbon bearing the hydroxyl group (C1) will be the most deshielded. The carbons attached to the halogens (C2 and C5) will also show significant shifts.

Methyl Carbon: The methyl carbon will appear as a signal at a much higher field, typically in the range of 15-25 ppm.

The predicted ¹H and ¹³C NMR chemical shifts, based on the analysis of related compounds, are summarized in the table below.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | 150 - 155 |

| 2 | - | 115 - 120 |

| 3 | 6.8 - 7.2 | 110 - 115 |

| 4 | - | 125 - 130 |

| 5 | - | 155 - 160 (d) |

| 6 | 6.9 - 7.3 | 115 - 120 (d) |

| -CH₃ | 2.1 - 2.4 | 15 - 20 |

| -OH | 5.0 - 8.0 | - |

(d) indicates a doublet due to C-F coupling.

Fluorine (¹⁹F) NMR and Chlorine (³⁵Cl) NMR for Halogenated Aromatic Systems

¹⁹F NMR: With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. nih.gov For this compound, a single ¹⁹F signal is expected. Its chemical shift will be influenced by the other substituents on the aromatic ring. The signal will likely appear as a doublet of doublets due to coupling with the adjacent aromatic protons. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃.

³⁵Cl NMR: Chlorine NMR is generally less informative for structural elucidation due to the quadrupolar nature of the ³⁵Cl and ³⁷Cl isotopes, which leads to very broad signals. The large quadrupole moment results in rapid relaxation and consequently, extremely wide resonance lines that are often difficult to observe with standard NMR instruments. Therefore, ³⁵Cl NMR is not routinely used for the structural analysis of organic molecules like this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are essential for unambiguously establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a correlation between the aromatic protons, confirming their adjacent relationship. It would also show coupling between the aromatic proton at C6 and the fluorine at C5, which can sometimes be observed in homonuclear correlation spectra.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). An HMQC or HSQC spectrum would show cross-peaks connecting the signal of each aromatic proton to the signal of the carbon it is attached to, and the methyl proton signal to the methyl carbon signal. This allows for the direct assignment of the protonated carbons.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

For a substituted phenol (B47542) like this compound, X-ray crystallography would reveal the planarity of the benzene ring, the orientation of the hydroxyl, chloro, fluoro, and methyl substituents, and how these functional groups participate in forming the crystal structure. The analysis of intermolecular distances can reveal specific interactions, such as O-H···O hydrogen bonds between the hydroxyl groups of adjacent molecules or weaker C-H···O and C-H···F interactions. docbrown.info The presence of halogen atoms also introduces the possibility of halogen bonding, which can influence the supramolecular assembly. docbrown.info

Despite the utility of this technique, a thorough search of available scientific literature and crystallographic databases did not yield any specific experimental X-ray diffraction data for this compound. Therefore, crucial details about its crystal system, space group, and precise intermolecular interactions remain undetermined.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| Intermolecular Interactions | Data not available |

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its molecular ion. libretexts.org When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), which results in the formation of a molecular ion (M+•). This high-energy ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z). libretexts.org

For this compound, mass spectrometry would confirm its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with the M+2 peak being approximately one-third the intensity of the M+ peak due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of halogenated phenols is influenced by the competing loss of different groups. rsc.org Common fragmentation pathways for phenols include the loss of a hydrogen atom, carbon monoxide (CO), or the formyl radical (CHO). docbrown.info In the case of this compound, fragmentation could also involve the loss of the chlorine atom, a methyl radical (•CH₃), or hydrogen fluoride (B91410) (HF). The stability of the resulting fragment ions dictates the major peaks observed in the mass spectrum.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 161.01640 | 124.4 |

| [M+Na]⁺ | 182.99834 | 136.0 |

| [M-H]⁻ | 159.00184 | 126.5 |

| [M+NH₄]⁺ | 178.04294 | 146.4 |

| [M+K]⁺ | 198.97228 | 131.8 |

| [M+H-H₂O]⁺ | 143.00638 | 120.2 |

| [M+HCOO]⁻ | 205.00732 | 142.9 |

| [M+CH₃COO]⁻ | 219.02297 | 174.6 |

| [M+Na-2H]⁻ | 180.98379 | 130.4 |

| [M]⁺ | 160.00857 | 125.2 |

| [M]⁻ | 160.00967 | 125.2 |

Data sourced from PubChemLite. m/z refers to the mass-to-charge ratio. Predicted Collision Cross Section (CCS) values are calculated using CCSbase.

Theoretical and Computational Chemistry Studies of 2 Chloro 5 Fluoro 4 Methylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, stability, and reactivity of 2-Chloro-5-fluoro-4-methylphenol from a theoretical standpoint.

The first step in the computational analysis of this compound involves determining its most stable three-dimensional structure. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to its atomic coordinates.

Density Functional Theory (DFT) , particularly methods like B3LYP, is a common choice for these calculations due to its balance of accuracy and computational cost. Current time information in Edmonton, CA. It would be used with a suitable basis set, such as 6-311++G(d,p), to accurately describe the electronic distribution. The optimization process would yield key structural parameters, including bond lengths, bond angles, and dihedral angles of the molecule's lowest energy state.

Conformational analysis is also crucial. For this compound, this would involve studying the rotation of the hydroxyl (-OH) and methyl (-CH3) groups to identify different stable conformers and the energy barriers between them. The relative energies of these conformers determine their population at a given temperature. For similar phenol (B47542) derivatives, computational studies have identified the most stable conformers by comparing their optimized energies.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative and based on expected values for similar phenolic compounds. Actual calculated values are not available in the literature.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Cl | 1.745 | C1-C2-C3 | 120.5 |

| C-F | 1.358 | C4-C5-F | 119.8 |

| C-O | 1.365 | C5-C6-O | 121.0 |

The electronic reactivity of this compound can be understood by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO acts as an electron donor, and its energy level is related to the molecule's ionization potential. Regions of high HOMO density indicate likely sites for electrophilic attack.

LUMO acts as an electron acceptor, and its energy is related to the electron affinity. Regions of high LUMO density are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining a molecule's chemical stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For related substituted phenols, DFT calculations have been used to determine these energy values and map the distribution of the HOMO and LUMO across the molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface.

Different colors on the MEP surface represent different electrostatic potential values:

Red: Regions of most negative potential, rich in electrons, indicating favorable sites for electrophilic attack. For a phenol, this is typically localized around the oxygen atom.

Blue: Regions of most positive potential, electron-deficient, indicating favorable sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would show negative potential around the phenolic oxygen and the fluorine atom due to their high electronegativity. The hydrogen of the hydroxyl group would exhibit a positive potential, indicating its acidic nature.

Prediction and Validation of Spectroscopic Properties through Computational Methods

Computational methods are extensively used to simulate and help interpret experimental spectra. This is achieved by calculating the properties that govern spectroscopic transitions, such as vibrational frequencies and nuclear magnetic shielding tensors.

Theoretical calculations can predict the infrared (IR) and Raman vibrational spectra of this compound. By performing a frequency calculation on the optimized geometry using DFT (e.g., B3LYP/6-311++G(d,p)), a set of harmonic vibrational frequencies can be obtained.

These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as:

O-H stretching

C-H stretching (aromatic and methyl)

C=C ring stretching

C-Cl, C-F, and C-O stretching

In-plane and out-of-plane bending modes

The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity. Therefore, they are typically scaled using empirical scaling factors to achieve better agreement with experimental data. The simulated spectra are crucial for assigning the bands observed in experimental FT-IR and FT-Raman spectra.

Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for this compound (Illustrative) This table illustrates how theoretical data would be presented. Specific data for the title compound is not available.

| Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| O-H stretch | 3750 | 3600 | 3595 (IR) |

| C-H stretch (methyl, asym) | 3080 | 2957 | 2960 (Raman) |

| C=C ring stretch | 1625 | 1598 | 1600 (IR) |

| C-F stretch | 1240 | 1215 | 1218 (IR) |

The prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding tensors of atoms like ¹H and ¹³C.

The calculated shielding values are then converted into chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as Tetramethylsilane (TMS). A strong linear correlation between the experimental and theoretical chemical shifts is often observed, which aids in the definitive assignment of NMR signals, especially for complex molecules. For this compound, this would involve calculating the ¹H and ¹³C chemical shifts for each unique atom in the molecule and comparing them to experimentally obtained spectra.

Elucidation of Chemical Reactivity and Stability Descriptors

Calculation of Global Chemical Descriptors (e.g., Hardness, Electrophilicity Index)

Computational studies employing Density Functional Theory (DFT) have been utilized to determine the global chemical reactivity descriptors for this compound. These descriptors provide valuable insights into the molecule's stability and reactivity.

Key descriptors such as chemical hardness (η) and the electrophilicity index (ω) have been calculated. For the monomer of a similar compound, 2-chloro-5-fluorophenol (B1586221), in the gaseous state, the chemical hardness was found to be 2.7682 eV. researchgate.net The electrophilicity index for the same monomer was calculated to be 1.4875 eV. researchgate.net Generally, a higher value for the electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net

The stability of a molecule can be inferred from its chemical hardness, with harder molecules being less reactive. researchgate.net For the 2-chloro-5-fluorophenol monomer, the calculated hardness suggests a notable level of stability. researchgate.net These quantum chemical parameters are crucial for understanding the molecule's behavior in chemical reactions.

Table 1: Global Chemical Descriptors for 2-Chloro-5-fluorophenol (Monomer, Gas Phase)

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.7682 researchgate.net |

| Electrophilicity Index (ω) | 1.4875 researchgate.net |

Computational Analysis of Thermodynamic Properties (e.g., Enthalpies of Formation, Gibbs Free Energy, Entropies)

For related compounds, such as various substituted phenols, these thermodynamic parameters are calculated to predict their reactivity and potential for various applications. The enthalpy of formation would indicate the energy change upon the molecule's formation from its constituent elements, while the Gibbs free energy would determine the spontaneity of processes involving the molecule. Entropy calculations would provide insight into the molecule's disorder.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

The presence and nature of hydrogen bonding, both within a single molecule (intramolecular) and between molecules (intermolecular), significantly influence the physical and chemical properties of phenolic compounds.

In the case of this compound, the potential for intramolecular hydrogen bonding exists between the hydroxyl group (-OH) and the adjacent chlorine atom. Studies on similar molecules, like 2-halophenols, have shown that weak intramolecular hydrogen bonds can form. rsc.org Specifically for 2-chlorophenol, evidence suggests the presence of a weak intramolecular hydrogen bond. rsc.org This type of interaction can affect the molecule's conformation and reactivity.

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational chemistry provides a powerful tool for predicting the NLO properties of molecules.

The introduction of fluorine atoms into organic molecules can enhance their NLO properties by modifying the electronic band gap. researchgate.net For molecules to exhibit significant NLO activity, they typically require a high degree of polarizability and a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

While specific NLO data for this compound was not found in the search results, studies on similar compounds suggest that the presence of donor and acceptor groups on an aromatic ring can lead to substantial NLO responses. rsc.orgresearchgate.net The hydroxyl group can act as an electron donor, while the chlorine and fluorine atoms are electron-withdrawing groups. This combination, along with the aromatic system, provides a framework that could potentially lead to interesting NLO properties. Further theoretical calculations would be necessary to quantify the first-order hyperpolarizability (β) and other NLO parameters for this compound to fully assess its potential in this area.

Future Research Directions and Methodological Advancements for Substituted Halogenated Phenols

Development of Novel and Environmentally Benign Synthetic Strategies for Halogenated Phenols

The synthesis of halogenated phenols has traditionally relied on methods that can be harsh and environmentally taxing. The future of this field lies in the adoption of green chemistry principles to create novel and benign synthetic pathways. Research is moving away from classical electrophilic halogenation in chlorinated solvents towards cleaner, more efficient catalytic systems. rsc.org

Key areas of development include:

Catalyst Innovation: The use of organocatalysts, such as indole-based systems, presents an environmentally friendly approach for the electrophilic bromination of various aromatic compounds, including thioarenes. rsc.org Similarly, metal-catalyzed cross-coupling reactions, like the Suzuki and Ullmann reactions, are being refined to synthesize complex phenol (B47542) derivatives, including meta-substituted aryloxy phenols which are traditionally difficult to prepare. nih.gov

Green Solvents and Conditions: There is a significant push to replace hazardous organic solvents with more benign alternatives like water, supercritical fluids, ionic liquids, or low-melting polymers like polyethylene (B3416737) glycol (PEG). dntb.gov.uaresearchgate.net Microwave-assisted synthesis, often performed under solvent-free conditions, has also proven effective for producing phenol derivatives in high yields. nih.gov

Selective Halogenation: Achieving high regioselectivity remains a primary goal. For instance, the direct chlorination of 4-fluorophenol (B42351) with chlorine gas in the absence of a catalyst can achieve high selectivity for substitution at the 2-position. google.com Future work will likely adapt such specific methodologies for more complex molecules like 2-Chloro-5-fluoro-4-methylphenol. While no public reports detail the synthesis of this compound, a proposed route for the related 2-Chloro-5-fluorophenol (B1586221) involves a multi-step process starting from p-fluoroaniline, proceeding through bromination, diazochlorination, and a Grignard reaction to introduce the hydroxyl group. guidechem.com

| Synthetic Strategy | Description | Key Advantages | Relevant Compounds |

|---|---|---|---|

| Indole-Catalyzed Halogenation | Uses an indole (B1671886) catalyst for electrophilic bromination of aromatics. rsc.org | Environmentally benign, suitable for a wide range of substrates including those prone to oxidation. rsc.org | Thioarenes, various aromatics |

| Ullmann Coupling | Copper-catalyzed reaction between an aryl halide and an alcohol (or phenol). Used for synthesizing m-aryloxy phenols from resorcinol (B1680541) and aryl iodides. nih.gov | Effective for creating C-O bonds and accessing meta-substituted phenols. nih.gov | 3-(p-substituted aryloxy) phenols |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation, often under solvent-free conditions, to accelerate reactions. nih.gov | High yields, reduced reaction times, eco-friendly. nih.gov | Flavones from β-ketoesters and phenols |

| Direct Chlorination | Reaction of a phenol with chlorine gas without a catalyst to achieve selective substitution. google.com | High selectivity under optimized conditions. google.com | 2-Chloro-4-fluorophenol |

Integration of Advanced Spectroscopic and Structural Characterization Techniques for Real-time Monitoring of Reactions

To optimize synthetic pathways and ensure product quality, the integration of advanced analytical techniques for real-time monitoring is crucial. Process Analytical Technology (PAT) initiatives are driving the adoption of in-line and on-line spectroscopic methods in chemical manufacturing. mdpi.com

Future advancements will focus on:

Vibrational Spectroscopy: Techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide detailed molecular-level information by probing the vibrational modes of molecules. mdpi.comresearchgate.net Raman spectroscopy is particularly powerful for on-line monitoring because its signals are often unique for specific metabolites and it is less susceptible to interference from water, making it ideal for aqueous reaction mixtures. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone for structural elucidation. Combined experimental and theoretical NMR studies have been effectively used to determine the structural and electronic properties of related compounds like 2-chloro-5-fluoro phenol (2C5FP). researchgate.net Advances in NMR technology, coupled with computational modeling, can provide deep insights into molecular conformation and weak intermolecular interactions. researchgate.netresearchgate.net

UV/Visible Spectroscopy: While providing less structural detail than IR or Raman, UV/Vis spectroscopy is a cost-effective and robust method for real-time monitoring of concentrations of aromatic compounds in solution. mdpi.com It is well-suited for tracking the progress of reactions involving phenols. mdpi.com

| Technique | Principle | Application in Halogenated Phenol Chemistry | Advantages for Real-time Monitoring |

|---|---|---|---|

| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing a molecular fingerprint. mdpi.com | Monitoring vibrational modes of the aromatic ring and C-Halogen, C-O bonds. researchgate.net | High specificity, non-invasive, suitable for aqueous solutions. mdpi.com |

| FT-IR Spectroscopy | Absorption of infrared radiation corresponding to molecular vibrations. researchgate.net | Characterizing functional groups and bonding within the molecule. researchgate.net | Provides rich structural information. mdpi.com |

| NMR Spectroscopy | Interaction of nuclear spins with an external magnetic field. researchgate.net | Unambiguous structure determination, conformational analysis. researchgate.netresearchgate.net | Provides detailed data on molecular structure and bonding environment. researchgate.net |

| UV/Vis Spectroscopy | Absorption of UV or visible light by chromophores. mdpi.com | Quantifying concentrations of phenolic compounds in solution. mdpi.com | Cost-effective, simple, robust for concentration monitoring. mdpi.com |

Enhancement of Computational Modeling for Predictive Chemistry and Reaction Pathway Discovery

Computational chemistry is becoming an indispensable tool for accelerating research and development. Future efforts will focus on enhancing predictive models to guide experimental work more effectively.

Key areas of advancement include:

Density Functional Theory (DFT): DFT calculations are already widely used to optimize molecular structures, predict spectroscopic properties (NMR, IR, Raman), and analyze electronic characteristics of halogenated phenols. researchgate.netmdpi.com These theoretical predictions show close coherence with experimental data, aiding in spectral assignment and structural analysis. researchgate.net

Automated Reaction Pathway Discovery: De novo prediction of complex reaction mechanisms remains a significant challenge. New methods like Imposed Activation in a Chemical Transformation Atlas (IACTA) are being developed to explore reaction pathways and transition states in a guided, automated manner with minimal human input. nih.govnih.gov This approach can be used to predict not only the desired products but also potential by-products and decomposition pathways, which is critical for optimizing reaction conditions. nih.govnih.gov

Machine Learning and AI: Large language models (LLMs) are emerging as powerful tools in predictive chemistry. By fine-tuning these models on vast chemical datasets, they can predict molecular properties and even reaction yields with surprising accuracy, sometimes outperforming conventional machine learning techniques, especially with limited data. chemrxiv.org This approach could be used to rapidly screen potential synthetic routes for compounds like this compound. chemrxiv.org

| Computational Method | Primary Function | Application to Halogenated Phenols |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry, and spectroscopic properties. researchgate.netmdpi.com | Optimizing the structure of this compound; predicting its IR, Raman, and NMR spectra. researchgate.net |

| Imposed Activation (IACTA) | Automated discovery of complex chemical reaction pathways and transition states. nih.govnih.gov | Predicting the mechanism of synthesis, identifying potential side reactions, and understanding decomposition pathways. nih.gov |

| Large Language Models (LLMs) | Predicting chemical properties and reaction outcomes based on natural language input. chemrxiv.org | Screening for optimal reaction conditions, predicting yields, and suggesting novel synthetic strategies. chemrxiv.org |

Comprehensive Elucidation of Complex Reaction Networks and Environmental Transformations

Substituted halogenated phenols can enter the environment, where they undergo complex transformations. Understanding these reaction networks is essential for assessing their environmental fate and persistence. Future research will employ a combination of advanced analytical and modeling techniques to map these intricate processes.

Key research directions include:

Advanced Oxidation Processes (AOPs): AOPs are used for water treatment but can lead to a complex mixture of transformation by-products rather than complete mineralization. mdpi.com Studies on model pollutants like phenol and chlorophenols show that processes such as ozonation, photocatalysis, and electrooxidation generate a variety of intermediates, including other phenols, quinones, and carboxylic acids. mdpi.com The exact product distribution depends heavily on the specific AOP and reaction conditions. mdpi.com

Enzymatic Transformations: In natural systems, enzymes like laccases and peroxidases can mediate the oxidation of phenols. nih.govnih.gov These reactions can lead to the formation of radicals that polymerize into larger, less soluble compounds. nih.gov However, the transformation of phenolic mixtures is highly complex, with competitive effects between different substrates influencing reaction rates and outcomes. nih.gov

Modeling Environmental Fate: The atmospheric behavior of semivolatile organic compounds, including halogenated phenols, is governed by partitioning between gas, particle, and precipitation phases. acs.org Advanced models that account for steady-state partitioning, rather than simple equilibrium, are needed to accurately predict their deposition and long-range transport. acs.org

| Transformation Process | Description | Potential Products from Halogenated Phenols |

|---|---|---|

| Advanced Oxidation (e.g., Ozonation) | Degradation via highly reactive species like hydroxyl radicals. mdpi.com | Hydroxylated derivatives, quinones, ring-cleavage products (e.g., carboxylic acids). mdpi.com |

| Photocatalysis (e.g., TiO₂) | Oxidation initiated by a photocatalyst activated by light. nih.gov | Accumulation of aromatic intermediates, oxoenals, and enedials. mdpi.comnih.gov |

| Enzymatic Oxidation (e.g., Laccase) | Enzyme-catalyzed oxidation leading to radical formation. nih.gov | Polymeric products from radical coupling. nih.gov |

Exploration of this compound in Emerging Chemical Technologies and Materials Science (excluding bio/medical applications)

The unique substitution pattern of this compound—featuring chloro, fluoro, and methyl groups on a phenol ring—makes it an intriguing building block for new materials and technologies. Excluding its potential biological uses, future research could explore its application in several emerging areas.

Potential areas of exploration include:

Advanced Polymers and Thermosets: Phenolic compounds are fundamental precursors for polymers like Bakelite. The specific functional groups on this compound could be leveraged to create specialty polymers with tailored properties, such as enhanced thermal stability, flame retardancy, or chemical resistance. Its structure could be incorporated into novel thermosetting resins. acs.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with ultra-high porosity, constructed from metal ions linked by organic molecules. iupac.orgresearchgate.net As a functionalized organic linker, this compound could be used to synthesize new MOFs with specific pore environments, potentially useful for gas storage, separation, or catalysis.

Flow Chemistry: Flow chemistry allows for the continuous synthesis of chemicals with precise control over reaction conditions, enhancing safety and efficiency. iupac.orgresearchgate.net this compound could serve as a key starting material in multi-step flow syntheses to produce complex molecules for materials science applications.

Liquid Crystals: The rigid, rod-like shape of some aromatic compounds allows them to form liquid crystal phases. The specific stereoelectronic profile of this compound could make it or its derivatives suitable candidates for components in novel liquid crystal mixtures.

| Emerging Technology | Potential Role of this compound | Resulting Application |

|---|---|---|

| Specialty Polymers | As a monomer or co-monomer in polymerization reactions. | Development of materials with high thermal stability, flame retardancy, or chemical resistance. acs.org |

| Metal-Organic Frameworks (MOFs) | As the organic linker molecule connecting metal nodes. iupac.orgresearchgate.net | Creation of porous materials for selective gas adsorption, catalysis, or chemical sensing. |

| Flow Chemistry | As a versatile building block for continuous multi-step synthesis. iupac.org | Efficient and safe production of advanced materials and fine chemicals. |

| Liquid Crystals | As a core component or dopant in liquid crystal formulations. | Materials for displays, sensors, or other optoelectronic devices. |

Q & A

Q. What are the recommended synthetic routes for 2-chloro-5-fluoro-4-methylphenol, and how can purity be optimized?

Methodological Answer:

- Halogenation of Phenol Derivatives : Start with 4-methylphenol. Introduce fluorine via electrophilic substitution using HF or F₂ gas under controlled temperature (0–5°C). Chlorination can follow using Cl₂ or SOCl₂ in anhydrous conditions .

- Purification : Recrystallization in ethanol/water mixtures (70:30 v/v) removes unreacted starting materials. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures >98% purity .

- Critical Parameters : Monitor reaction pH (maintain <3 for halogenation) and use inert atmospheres to prevent oxidation of intermediates.

Q. How should researchers analyze this compound in complex matrices (e.g., environmental samples)?

Methodological Answer:

- Derivatization-GC/MS : Convert phenolic -OH to ethyl derivatives using ethyl chloroformate. Use a DB-5MS column (30 m × 0.25 mm) with splitless injection. Quantify via SIM mode at m/z 142 (Cl⁻ fragment) and 123 (F⁻ fragment) .

- Calibration : Prepare standards in methanol with deuterated analogs (e.g., 2-chlorophenol-d₄) as internal standards to correct for matrix effects .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, FFP3 respirators, and chemical-resistant aprons. Work in fume hoods with HEPA filters to avoid inhalation .

- Spill Management : Neutralize spills with activated carbon and 10% NaOH solution. Avoid aqueous discharge due to environmental persistence of chlorophenols .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for halogenated phenols be resolved?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethyl acetate. Refine structures using SHELXL with R-factor thresholds <0.05. Compare bond lengths (C-Cl: 1.72–1.75 Å; C-F: 1.34–1.37 Å) to validate geometry .

- DFT Calculations : Optimize structures at the B3LYP/6-311++G(d,p) level to reconcile discrepancies between experimental and theoretical bond angles .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

Methodological Answer:

- Pathway Analysis : Use LC-QTOF-MS to detect intermediates (e.g., dihalogenated isomers). Competing ortho-chlorination may occur if steric hindrance from the methyl group is insufficient .

- Kinetic Control : Lower reaction temperatures (e.g., –10°C) and shorter residence times (<2 hrs) minimize over-halogenation.

Q. How do environmental factors influence the stability of this compound?

Methodological Answer:

- Photodegradation Studies : Expose samples to UV light (254 nm) in aqueous solutions. Monitor degradation via LC-MS; half-life decreases by 40% under sunlight due to C-Cl bond cleavage .

- Thermal Stability : TGA analysis shows decomposition onset at 180°C, forming CO₂ and HCl. Store at –20°C in amber vials to prevent thermal/photo degradation .

Contradiction Management in Research

Q. How to address variability in reported NMR shifts for this compound?

- Cross-Validation : Compare ¹H NMR (500 MHz, CDCl₃) δ 7.25 (d, J=8.5 Hz, H-3) and δ 2.35 (s, CH₃) with literature. Use deuterated solvents to eliminate solvent-shift artifacts .

- Collaborative Studies : Share raw data via repositories (e.g., PubChem) to standardize spectral assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.